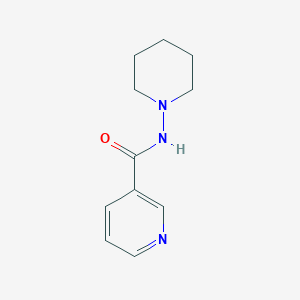

N-Piperidin-1-yl-nicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-piperidin-1-ylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(10-5-4-6-12-9-10)13-14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZNUPILNANKAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49643062 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Ii. Advanced Synthetic Methodologies and Chemical Transformations

Strategies for N-Piperidin-1-yl-nicotinamide Core Synthesis

The fundamental structure of this compound is an amide, formed by the linkage of a nicotinic acid moiety and a 1-aminopiperidine (B145804) moiety. The primary strategies for its synthesis revolve around efficient amide bond formation.

The most direct method for synthesizing this compound is through the acylation of 1-aminopiperidine with an activated nicotinic acid derivative. Various well-established coupling protocols can be employed for this purpose, each with its own advantages regarding yield, reaction conditions, and substrate compatibility.

Common approaches include:

From Acyl Chlorides: Nicotinoyl chloride, prepared from nicotinic acid and a chlorinating agent like thionyl chloride (SOCl₂), reacts readily with 1-aminopiperidine, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

From Carboxylic Acids: Direct amidation of nicotinic acid with 1-aminopiperidine can be achieved using a variety of peptide coupling reagents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine.

A selection of common coupling reagents and their typical reaction conditions are summarized in the table below.

Table 1: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Activator/Additive | Solvent | Temperature | Notes |

|---|---|---|---|---|

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (Hydroxybenzotriazole) | DCM, DMF | 0 °C to RT | Forms a dicyclohexylurea (DCU) precipitate. |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or DMAP | DCM, DMF | 0 °C to RT | Water-soluble urea (B33335) byproduct, simplifying workup. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | DMF, NMP | RT | Highly efficient, often used for difficult couplings. |

The choice of a specific protocol depends on factors such as the scale of the reaction, the presence of other functional groups in the precursors, and the desired purity of the final product. For instance, EDC/HOBt is often preferred in laboratory settings for its efficiency and ease of purification. youtube.com

To generate a library of this compound analogs, diversification of the nicotinamide (B372718) and piperidine (B6355638) starting materials is essential.

Nicotinamide Precursors: The pyridine (B92270) ring of the nicotinic acid precursor can be substituted at various positions to introduce chemical diversity. rsc.org Synthesis of these precursors often starts from commercially available substituted pyridines or through functionalization of the nicotinic acid scaffold itself. For example, 4-substituted nicotinic acids can be prepared to explore the impact of substituents at this position on the molecule's properties. rsc.org The biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+) involves various precursors like nicotinamide (NAM) and nicotinic acid (NA), and the enzymes in these pathways can sometimes be harnessed for the synthesis of modified nicotinamide analogs. nih.govresearchgate.netnih.gov

Piperidine Precursors: The piperidine moiety can be diversified in several ways. Substituted piperidines can be synthesized through various methods, including the hydrogenation of corresponding pyridine derivatives or through intramolecular cyclization reactions. nih.govresearchgate.net For the synthesis of this compound analogs, this would involve using substituted 1-aminopiperidines. Furthermore, protecting groups like the tert-butyloxycarbonyl (Boc) group are crucial in the synthesis of functionalized piperidines, such as in the case of 1-boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), a known precursor in other complex syntheses. unodc.org

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of more complex structures related to this compound. acs.orgyoutube.com These reactions are typically used to attach aryl, heteroaryl, or other groups to the pyridine ring.

Key reactions include:

Suzuki-Miyaura Coupling: This reaction couples a halogenated nicotinic acid derivative (e.g., bromo- or iodo-nicotinic acid) with an organoboron compound (e.g., an arylboronic acid). nih.govnih.gov This allows for the introduction of a wide range of substituents onto the pyridine ring before or after the amidation step.

Buchwald-Hartwig Amination: This method is used to form carbon-nitrogen bonds. It could be employed to synthesize precursors by coupling an amine to a halogenated pyridine or to directly couple a complex amine to a halogenated nicotinamide. nih.govyoutube.com

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a route to introduce alkynyl substituents onto the nicotinamide ring. acs.orgnih.gov

These reactions generally require a palladium catalyst, a ligand, and a base, and offer a modular approach to building libraries of complex molecules. nih.gov

Derivatization and Structural Modification Techniques

Once the this compound core is assembled, further modifications can be made to fine-tune its properties.

Pyridine Ring: The pyridine ring of the nicotinamide moiety is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly if activated with an electron-withdrawing group or if the nitrogen is quaternized. nih.gov For example, a halogen substituent on the pyridine ring can be displaced by various nucleophiles. Electrophilic aromatic substitution is also possible, though it typically requires harsher conditions compared to more electron-rich aromatic systems. wikipedia.org

Piperidine Ring: The piperidine ring offers several positions for substitution. Direct C-H activation of the piperidine ring is an advanced strategy that allows for the introduction of functional groups at specific positions, often guided by a directing group. researchgate.net More classical approaches involve synthesizing the piperidine ring with the desired substituents already in place. acs.org For example, methyl groups can be introduced at various positions on the piperidine ring to probe steric and electronic effects. acs.org

Standard synthetic transformations can be applied to modify functional groups on the this compound scaffold. This includes reactions like reduction, oxidation, or hydrolysis to alter existing substituents. ub.eduvanderbilt.edu

In multi-step syntheses involving complex analogs, protecting groups are indispensable to mask reactive functionalities and ensure chemoselectivity. wikipedia.org

Table 2: Protecting Groups Relevant to this compound Synthesis

| Functional Group to Protect | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|---|

| Amine (Piperidine N-H, if present) | tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) wikipedia.orgfiveable.me |

| Amine (Piperidine N-H, if present) | Carbobenzyloxy | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) wikipedia.orgfiveable.me |

| Amine (Aromatic NH₂) | 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) wikipedia.orgfiveable.me |

| Carboxylic Acid | Benzyl ester | Bn | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) libretexts.org |

The concept of orthogonal protection is crucial, allowing for the selective removal of one protecting group in the presence of others. wikipedia.org For instance, a Boc group (acid-labile) can be removed without affecting a Cbz group (removed by hydrogenation), enabling sequential modifications at different sites of the molecule.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into drug molecules is a critical aspect of medicinal chemistry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. The stereoselective synthesis of chiral analogues of this compound, which involves the creation of specific stereoisomers, is therefore of high importance. While literature specifically detailing the stereoselective synthesis of this compound is not abundant, the principles can be extrapolated from established methods for the asymmetric synthesis of substituted piperidines and the chiral resolution of nicotinamide derivatives.

One prominent strategy for accessing chiral piperidine-containing compounds is through the catalytic asymmetric hydrogenation of prochiral enamines or pyridine derivatives. nih.gov For instance, rhodium(I) complexes with chiral bisphosphine ligands have been successfully employed for the enantioselective hydrogenation of tetrasubstituted enamides, yielding chiral piperidine precursors with high enantiomeric excess. nih.gov Another powerful approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine-1(2H)-carboxylates, which furnishes 3-substituted tetrahydropyridines that can be subsequently reduced to the corresponding chiral piperidines. nih.govsnnu.edu.cn This method offers a versatile route to a variety of enantioenriched 3-arylpiperidines, which could be precursors to chiral analogues of this compound. nih.govsnnu.edu.cn

Furthermore, biocatalysis presents a compelling green alternative for the synthesis of chiral piperidines. Transaminases, for example, can be used in cascade reactions to generate chiral piperidine intermediates from readily available starting materials. ucd.ie A hybrid bio-organocatalytic cascade, combining the stereoselectivity of a transaminase with a subsequent Mannich reaction, has been shown to produce 2-substituted piperidines. ucd.ie Such enzymatic methods often proceed under mild conditions and can offer excellent enantioselectivity.

The table below summarizes representative approaches for the stereoselective synthesis of chiral piperidine derivatives that could be adapted for the synthesis of chiral this compound analogues.

| Methodology | Catalyst/Reagent | Substrate Type | Key Transformation | Potential Application to this compound |

| Catalytic Asymmetric Hydrogenation | Rh(I) with chiral bisphosphine ligand | Tetrasubstituted enamides | Enantioselective reduction of C=C bond | Synthesis of chiral piperidine precursors from prochiral enamines. nih.gov |

| Asymmetric Reductive Heck Reaction | Rh catalyst with chiral ligand | Arylboronic acids and pyridine derivatives | Asymmetric carbometalation | Access to enantioenriched 3-arylpiperidine precursors. nih.govsnnu.edu.cn |

| Biocatalytic Cascade | Transaminase and organocatalyst | Dicarbonyl compounds and amines | Enantioselective formation of a chiral piperidine ring | Green synthesis of chiral piperidine intermediates. ucd.ie |

| Chiral Amine Directed Condensation | Chiral amines | Nitroalkenes and enones | Diastereoselective cyclization | Construction of substituted piperidines with multiple stereocenters. researchgate.net |

Optimization of Synthetic Pathways

The optimization of synthetic routes is a critical endeavor in chemical development, aiming to enhance efficiency, reduce costs, improve safety, and minimize environmental impact. For a molecule with potential pharmaceutical applications like this compound, these considerations are paramount.

Process Chemistry Considerations for Scalability

Scaling up the synthesis of a chemical compound from the laboratory bench to industrial production presents a unique set of challenges. Process chemistry focuses on developing synthetic routes that are not only high-yielding but also robust, safe, and economically viable on a large scale. The amide bond formation between a nicotinic acid derivative and a piperidine is a key step in the synthesis of this compound.

For large-scale synthesis, the choice of coupling reagents is critical. While many reagents are effective on a small scale, their cost, atom economy, and the difficulty of removing byproducts can be prohibitive for industrial production. The use of reagents like n-propanephosphonic acid anhydride (B1165640) (T3P®) in combination with a simple base like pyridine has been shown to be a mild, efficient, and scalable method for amide bond formation with low epimerization, which is particularly important when dealing with chiral substrates. nih.govresearchgate.net This method offers practical advantages such as easy reaction setup and product isolation. nih.govresearchgate.net

Other process considerations include:

Solvent Selection: Choosing solvents that are effective, safe, and easily recyclable is crucial. The use of greener solvents is increasingly favored.

Purification Methods: Developing scalable purification methods, such as crystallization, is preferred over chromatographic techniques which are often not practical for large quantities.

Telescoping Reactions: Combining multiple synthetic steps into a single "one-pot" process without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net

Process Safety: A thorough evaluation of the thermal stability of reactants and intermediates is necessary to prevent runaway reactions on a large scale.

The following table highlights key considerations for the scalable synthesis of this compound.

| Process Parameter | Laboratory Scale | Industrial Scale | Rationale for Change |

| Coupling Reagent | HATU, PyBOP | T3P®, EDC | Cost, atom economy, byproduct removal. nih.govresearchgate.net |

| Purification | Chromatography | Crystallization, Distillation | Efficiency, cost, solvent usage. |

| Solvent | Dichloromethane, Chloroform | Toluene, 2-MeTHF, Water | Safety, environmental impact, recyclability. nih.govresearchgate.net |

| Reaction Monitoring | TLC, LC-MS | In-line analytics (e.g., IR, Raman) | Real-time process control and optimization. acs.org |

Green Chemistry Principles in Synthesis Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The application of green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Use of Renewable Feedstocks: While the core aromatic and heterocyclic structures of this compound are typically derived from petrochemical sources, the use of bio-based solvents or reagents where possible can improve the greenness of the process.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled. nih.gov For the amide bond formation, catalytic methods are highly desirable.

Atom Economy: Designing syntheses where the maximum proportion of reactant atoms is incorporated into the final product is a core principle. Amide formation via direct condensation or using catalytic coupling agents generally has a higher atom economy than methods that generate large amounts of waste.

Safer Solvents and Auxiliaries: The development of syntheses in greener solvents, such as water or bio-derived solvents like tert-amyl alcohol, is a key area of research. rsc.orgnih.gov Solvent-free reactions are an even more environmentally benign option. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

A notable green approach for the synthesis of related nicotinamide derivatives involves the use of enzymes. For example, immobilized lipases such as Novozym® 435 have been used to catalyze the amidation of methyl nicotinate (B505614) with various amines in high yields. rsc.orgnih.gov This biocatalytic method operates under mild conditions and in environmentally friendly solvents. rsc.orgnih.gov

Continuous Flow Synthesis Applications

Continuous flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs). mdpi.com This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and seamless integration of multiple reaction and purification steps. acs.orgmdpi.com

The synthesis of this compound is well-suited for a continuous flow setup. The key amide bond formation step can be performed in a flow reactor, potentially using a packed-bed of an immobilized coupling reagent or catalyst. This would allow for continuous production and simplified purification, as the product stream would be free of the reagent.

A hypothetical continuous flow process for this compound could involve:

Pumping solutions of a nicotinic acid derivative and piperidine into a mixing unit.

Passing the mixture through a heated flow reactor, possibly containing a packed bed of a solid-supported coupling agent or a heterogeneous catalyst.

In-line purification using scavenger resins to remove any unreacted starting materials or byproducts.

Continuous collection of the purified product solution.

The development of continuous flow methods for the synthesis of amides and related heterocyclic compounds has been reported. rsc.orgresearchgate.net For instance, a screw reactor has been used for the direct amidation of acids in a solvent-free process, which could be adapted for the synthesis of this compound. rsc.org The use of microreactors has also been demonstrated for the synthesis of nicotinamide derivatives, leading to significantly shorter reaction times and increased product yields compared to batch processes. rsc.orgnih.gov

The table below outlines a comparison between batch and continuous flow synthesis for a key step in the production of this compound.

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantages of Flow |

| Reaction Time | Hours to days | Minutes to hours | Increased throughput and efficiency. rsc.orgnih.gov |

| Heat Transfer | Limited by vessel surface area | Excellent due to high surface-to-volume ratio | Improved safety and control over exotherms. mdpi.com |

| Scalability | Challenging, requires redevelopment | Straightforward by running for longer times ("scaling out") | Faster process development and easier scale-up. |

| Process Integration | Difficult, requires isolation of intermediates | Seamless integration of multiple steps | Reduced manual handling and potential for automation. acs.org |

Iii. Mechanistic Investigations at the Molecular and Cellular Level Non Clinical

Molecular Recognition and Binding Mechanisms

Understanding how N-Piperidin-1-yl-nicotinamide recognizes and interacts with its biological targets is crucial to comprehending its activity. Studies have employed kinetic analyses, binding assays, and computational modeling to detail these molecular events.

This compound functions as a selective, ATP-competitive inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1) and, to a lesser extent, SRPK2. medchemexpress.comnih.govsigmaaldrich.com As an ATP-competitive inhibitor, it directly vies with ATP for binding within the enzyme's catalytic pocket. nih.gov This mode of inhibition is characterized by specific kinetic parameters that quantify the compound's potency and affinity for its target enzymes.

The inhibitory activity of this compound has been quantified through its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). For SRPK1, the compound exhibits a Ki of 0.89 μM. medchemexpress.comtocris.com It also inhibits SRPK2, but at higher concentrations. tocris.com Studies on murine SRPK isoforms reported IC50 values of 0.14 µM for mSRPK1 and 1.8 µM for mSRPK2. sigmaaldrich.com The compound does not produce significant inhibition against other related kinases, such as Cdc-like kinases (CLKs) like CLK1 and CLK4, underscoring its selectivity. medchemexpress.comtocris.com

Table 1: Enzyme Inhibition Data for this compound (SRPIN340)

| Target Enzyme | Inhibition Parameter | Value | Reference |

|---|---|---|---|

| SRPK1 | Ki | 0.89 μM | medchemexpress.comtocris.com |

| mSRPK1 | IC50 | 0.14 µM | sigmaaldrich.com |

| mSRPK2 | IC50 | 1.8 µM | sigmaaldrich.com |

While allosteric modulation represents a distinct mechanism of regulating enzyme function by binding to a site other than the active site, current evidence primarily supports a competitive inhibition model for this compound's interaction with SRPK enzymes. nih.govnih.gov

The interaction between this compound and its target kinases, SRPK1 and SRPK2, serves as a prime example of specific ligand-protein recognition. Although SRPK1 and SRPK2 are enzymes rather than classical cell-surface receptors, they bind ligands with high specificity. The compound's selectivity for SRPK1 and SRPK2 over a broad panel of other kinases demonstrates a highly specific molecular interaction. nih.gov This selectivity is attributed to the unique structural and chemical characteristics of the ATP-binding pocket in the SRPK family, which this compound is able to exploit. The high degree of similarity in the kinase domains of SRPK1 and SRPK2 explains why the compound can inhibit both. nih.gov

The binding of this compound (SRPIN340) to its target kinases is a dynamic process that has been explored through computational and biophysical methods. Molecular docking and dynamics simulations have shown that the compound settles into a stable conformation within the catalytic pocket of SRPK2. nih.gov This binding is thought to induce specific conformational shifts in the enzyme's active site, which in turn impede its kinase activity. scbt.com

Cellular Pathway Modulation Studies (In Vitro)

The molecular interactions of this compound translate into measurable effects on cellular processes. In vitro studies using various cell lines have been instrumental in mapping the compound's impact on gene expression and protein phosphorylation cascades.

This compound has been demonstrated to modulate the expression of specific genes, largely as a downstream consequence of inhibiting SRPK1/2 and altering mRNA splicing. A key finding is its ability to down-regulate the expression of the pro-angiogenic VEGF165 isoform, while not affecting the anti-angiogenic VEGF165b isoform. tocris.com This selective modulation of VEGF splicing is a direct result of SRPK1 inhibition.

In studies involving leukemia cell lines, treatment with the compound was found to alter the expression of genes such as MAP2K1, MAP2K2, and the Fas cell surface death receptor (FAS). nih.govnih.gov More detailed transcriptomic analyses using SLAM-seq revealed that SRPK1 inhibition by this compound can stimulate the transcription of particularly long genes with a high number of exons, while decreasing the transcription of shorter genes. researchgate.net Furthermore, gene set enrichment analysis identified the unfolded protein response (UPR) as a significantly affected pathway in response to treatment. researchgate.net

Table 2: Summary of this compound (SRPIN340) Effects on Gene Expression

| Gene/Gene Set | Effect | Cellular Context | Reference |

|---|---|---|---|

| VEGF165 | Down-regulation of expression | - | tocris.com |

| MAP2K1, MAP2K2, FAS | Altered expression | Leukemia cell lines | nih.govnih.gov |

| Long genes (high exon count) | Stimulated transcription | 22RV1 cell line | researchgate.net |

| Short genes | Decreased transcription | 22RV1 cell line | researchgate.net |

| Unfolded Protein Response (UPR) gene set | Significant modulation | 22RV1 cell line | researchgate.net |

The primary mechanism through which this compound exerts its cellular effects is by regulating protein phosphorylation. scbt.com As a potent inhibitor of SRPK1 and SRPK2, it directly interferes with the phosphorylation of their substrates, the serine/arginine-rich (SR) family of proteins. scbt.com These SR proteins are critical regulators of mRNA splicing. scbt.com

By inhibiting SRPK-mediated phosphorylation, this compound prevents the proper function and localization of SR proteins like ASF/SF2 (Alternative Splicing Factor/Splicing Factor 2). sigmaaldrich.comaging-us.com This disruption of the phosphorylation status of SR proteins was confirmed in leukemia cells, where treatment with the compound led to a reduction in their phosphorylation. nih.gov This inhibition of SR protein phosphorylation is the key upstream event that leads to the observed changes in alternative splicing and gene expression. nih.govscbt.com

Impact on Cellular Signaling Cascades (e.g., VEGF-induced phosphorylation in HUVECs)

Comprehensive searches of available scientific literature and research databases did not yield specific studies investigating the impact of this compound on cellular signaling cascades. Consequently, there is no available data on its effects on vascular endothelial growth factor (VEGF)-induced phosphorylation in human umbilical vein endothelial cells (HUVECs) or other related signaling pathways.

Investigations into Chemical Reactivity and Stability in Biological Mimetic Systems

The characterization of a compound's behavior in environments that mimic biological systems is a critical step in its preclinical evaluation. This includes assessing its metabolic stability, degradation pathways, and interactions with key biological molecules.

There is currently no publicly available research data on the metabolic stability of this compound in non-human microsomal systems. Such studies, typically employing liver microsomes from species such as rats, mice, or dogs, are essential for predicting the in vivo metabolic fate of a compound. The absence of this information means that the half-life, clearance rate, and metabolic profile of this compound in these standard in vitro systems remain uncharacterized.

Investigations into the degradation pathways of this compound in simulated biological environments, such as simulated gastric or intestinal fluids, have not been reported in the accessible scientific literature. Therefore, its chemical stability and potential degradation products under these conditions are unknown.

There are no available studies documenting the interaction of this compound with non-enzymatic biological components. Research in this area would typically explore potential interactions with molecules like glutathione (B108866) or other endogenous nucleophiles, providing insight into non-enzymatic clearance pathways and potential for idiosyncratic toxicities.

Iv. Structure Activity Relationship Sar and Rational Compound Design

Elucidation of Key Pharmacophoric Elements

The fundamental structure of N-Piperidin-1-yl-nicotinamide comprises three key elements: a nicotinamide (B372718) moiety, a piperidine (B6355638) ring, and an amide linkage. Understanding the individual contribution of each component to ligand-target binding is paramount for effective drug design.

Role of the Nicotinamide Moiety in Ligand-Target Binding

The nicotinamide moiety, a derivative of vitamin B3, is a crucial pharmacophoric feature in a multitude of biologically active compounds. mdpi.com Its electrochemical properties are central to the redox functions of NAD+. mdpi.com In the context of this compound, the pyridine (B92270) ring and the amide group of the nicotinamide moiety can engage in various non-covalent interactions with biological targets. These interactions can include hydrogen bonding, with the amide nitrogen acting as a hydrogen bond donor and the carbonyl oxygen and the pyridine nitrogen serving as hydrogen bond acceptors. Furthermore, the aromatic nature of the pyridine ring allows for potential π-π stacking or hydrophobic interactions with aromatic amino acid residues within a receptor's binding pocket. researchgate.net The structure of the pyridine moiety can also play a role in orienting the adenine (B156593) ring, thereby affecting cooperativity in some enzymes. nih.gov

Influence of the Piperidine Ring on Molecular Interactions

The piperidine ring is a prevalent scaffold in medicinal chemistry, found in the structure of numerous drugs. ontosight.aimdpi.comresearchgate.net Its conformational flexibility and basic nitrogen atom are key determinants of its interaction with biological targets. ontosight.ai In this compound, the piperidine ring can influence several aspects of the molecule's activity:

Receptor Binding and Selectivity: The piperidine moiety is a critical structural element for the activity of many compounds at various receptors, including sigma receptors. nih.gov The replacement of a piperidine ring with a piperazine (B1678402), for instance, can drastically alter receptor affinity and selectivity. nih.gov The basic nitrogen of the piperidine can form crucial ionic interactions or hydrogen bonds with acidic residues in the target protein.

Conformational Rigidity: The chair and boat conformations of the piperidine ring can influence the spatial orientation of the rest of the molecule, impacting its fit within a binding site.

The piperidine ring is considered a vital component for the biological activity of many compounds, and its interactions with receptors and enzymes are fundamental to their therapeutic potential. ontosight.ai

Impact of Amide Linkage Geometry and Conformation

The orientation of the amide bond (i.e., whether it is a nicotinamide or an isonicotinamide (B137802) derivative) can significantly impact activity. The relative orientation of the hydrogen bond donor (N-H) and acceptor (C=O) groups of the amide is a key factor in forming specific interactions with target proteins. nih.gov For instance, in the design of azaindole amides, the formation of an intramolecular hydrogen bond involving the amide N-H was a key element in reinforcing the bioactive conformation. nih.gov The linker's flexibility and length are also critical, as even minor changes, such as introducing an additional carbon spacer, can lead to a loss of activity or even inhibitory effects. acs.org

Systematic Structural Modification and Activity Profiling

Building upon the understanding of the key pharmacophoric elements, the systematic modification of the this compound scaffold allows for a detailed exploration of the SAR and the optimization of its biological activity.

Exploration of Substituent Effects (Electronic, Steric, and Lipophilic)

The introduction of various substituents on either the nicotinamide or the piperidine ring can profoundly influence the compound's electronic, steric, and lipophilic properties, thereby modulating its interaction with biological targets.

Substituent Effects on the Nicotinamide Ring:

The electronic nature of substituents on the pyridine ring of nicotinamide can alter the pKa of the pyridine nitrogen and the electron density of the aromatic system, which can affect hydrogen bonding and π-stacking interactions. For example, in a series of N-(thiophen-2-yl) nicotinamide derivatives, the introduction of electron-withdrawing or electron-donating groups on the pyridine ring led to significant variations in their fungicidal activity.

| Compound | R Substituent on Nicotinamide Ring | Fungicidal Activity (EC50 in mg/L against CDM) |

| 4a | H | 4.69 |

| 4b | 2-Cl | 12.53 |

| 4c | 6-Cl | 11.28 |

| 4f | 5,6-Cl2 | 1.96 |

| 4i | 6-CF3 | 17.82 |

| 4r | 6-OC2H5 | 18.55 |

Data sourced from a study on N-(thiophen-2-yl) nicotinamide derivatives, which provides insights into the potential impact of substituents on a nicotinamide core. mdpi.com

Substituent Effects on the Piperidine Ring:

Substituents on the piperidine ring can influence the molecule's conformation, lipophilicity, and steric hindrance. For instance, in the development of N-(piperidin-4-yl)benzamide derivatives, substitutions on the piperidine nitrogen were explored to modulate the compounds' activity as HIF-1α activators. nih.gov The introduction of bulky groups can either enhance or diminish activity depending on the topology of the binding site.

Bioisosteric Replacements and Their Mechanistic Implications

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties by substituting a functional group with another that has similar physicochemical characteristics.

Bioisosteres for the Piperidine Ring:

The piperidine ring can be replaced by other cyclic amines or spirocyclic systems to fine-tune a compound's properties. For example, 2-azaspiro[3.3]heptane has been proposed as a bioisostere for piperidine, leading to improved solubility and reduced metabolic degradation in some cases. enamine.netresearchgate.net

| Original Moiety | Bioisosteric Replacement | Potential Impact |

| Piperidine | 2-Azaspiro[3.3]heptane | Improved solubility, altered metabolic stability enamine.netresearchgate.net |

| Piperidine | 1-Azaspiro[3.3]heptane | Improved metabolic stability compared to 2-azaspiro[3.3]heptane researchgate.net |

Bioisosteres for the Nicotinamide Moiety:

The nicotinamide moiety can be replaced by other heterocyclic systems to explore different interaction patterns with the target. For instance, in the development of CB1 cannabinoid receptor antagonists, the pyrazole-3-carboxamide moiety of rimonabant (B1662492) was successfully replaced with a 5-alkyl oxadiazole ring, leading to a novel class of potent antagonists. nih.gov

Bioisosteres for the Amide Linkage:

The amide bond itself can be replaced by other linkers to modulate conformational flexibility and metabolic stability. However, this can be challenging as the partial double-bond character of the amide is often crucial for maintaining the bioactive conformation. acs.org Attempts to replace the amide linker with other groups, such as a reversed amide or the introduction of an extra carbon spacer, have in some cases led to a loss of activity. acs.org

The systematic application of SAR and rational drug design principles continues to be a cornerstone in the development of novel and improved therapeutic agents based on the this compound scaffold.

Design Principles for Enhanced Target Selectivity

Achieving target selectivity is a paramount goal in drug design, aiming to maximize the therapeutic effect while minimizing off-target effects and associated toxicities. For derivatives of nicotinamide and piperidine, several design principles are employed to enhance selectivity. nih.gov These strategies focus on exploiting the subtle differences between the intended target and other related proteins or receptors. nih.gov

Key design principles include:

Exploiting Shape and Steric Complementarity: The three-dimensional shape of a molecule is crucial for its interaction with a target's binding site. Designing compounds that fit snugly into the target's unique topology while sterically clashing with the binding sites of off-targets is a primary strategy. For instance, in the design of renin inhibitors based on a pyrimidine-piperidine scaffold, optimizing substituents to fit into specific pockets (S1/S3) of the enzyme's active site led to a massive 65,000-fold increase in potency and selectivity. researchgate.net

Harnessing Electrostatic and Hydrogen Bonding Interactions: The distribution of charge and the potential for hydrogen bonding within a molecule can be fine-tuned to favor interaction with the specific amino acid residues of the target protein. A notable example is seen in the design of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors, where replacing a piperidine-like ring with a piperazine introduced a nitrogen atom that caused an electronic repulsion with a histidine residue (His191) in the binding tunnel, significantly reducing its inhibitory activity. mdpi.com This highlights how a single atomic change can drastically alter binding affinity and selectivity based on electrostatic interactions. mdpi.com

Modulating Conformational Flexibility: Both the ligand and the target protein are flexible. Designing rigid molecules that lock into a conformation recognized only by the target can enhance selectivity. nih.gov Conversely, designing ligands that can adapt to a unique conformational state of the target protein, a concept known as induced fit, is another powerful approach. For inhibitors of Protein Kinase B (PKB/Akt), modifying the linker between the piperidine and other substituents was crucial for achieving high potency and selectivity over the closely related kinase PKA. acs.org

Considering Water-Mediated Interactions: Water molecules within a binding site can play a critical role in ligand recognition. Designing compounds that can displace or favorably interact with these specific water molecules can be a key determinant of selectivity, especially when binding sites are highly similar across different targets. nih.gov

These principles are not mutually exclusive and are often used in combination to guide the rational design of compounds like this compound toward a specific biological target with high selectivity.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models represent a paradigm shift in drug discovery, moving from qualitative observations to mathematically defined correlations. iupac.org QSAR establishes a quantitative relationship between the chemical structure of a series of compounds and their biological activity. iupac.org This is achieved by calculating numerical representations of the molecules, known as molecular descriptors, and using statistical methods to build a predictive equation. nih.gov

Table 1: Common Types of Molecular Descriptors in QSAR

| Descriptor Type | Description | Examples | Relevance |

|---|---|---|---|

| Topological | Describe the 2D atomic connectivity in the molecule. | Wiener index, Kier & Hall connectivity indices | Encodes information about molecular size, branching, and shape. |

| Geometrical (3D) | Describe the 3D spatial arrangement of atoms. | Molecular surface area, volume, shadow indices | Crucial for understanding how a molecule fits into a target's binding site. nih.gov |

| Electronic | Describe the distribution of electrons in the molecule. | Dipole moment, HOMO/LUMO energies, partial charges | Essential for modeling electrostatic and hydrogen bonding interactions. nih.gov |

| Physicochemical | Represent physicochemical properties. | LogP (lipophilicity), polarizability, hydration energy | Important for predicting absorption, distribution, metabolism, and excretion (ADME) properties. walisongo.ac.id |

Development of Predictive Models for Molecular Activity

The development of a predictive QSAR model is a systematic process that involves several key steps:

Data Set Curation: A dataset of compounds with known biological activities (e.g., IC₅₀ values) is compiled. For this compound, this would involve synthesizing and testing a series of analogues. This dataset is then typically split into a training set (to build the model), and a test set (to validate its predictive power). nih.govyoutube.com

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated using specialized software. walisongo.ac.idresearchgate.net These descriptors numerically encode the structural, physical, and chemical properties of the molecules.

Model Generation: Statistical methods are used to find the best correlation between the calculated descriptors (independent variables) and the biological activity (dependent variable). Multiple Linear Regression (MLR) is a common starting point, which generates a simple linear equation. nih.govnih.gov For instance, a hypothetical QSAR model for a series of nicotinamide derivatives might look like:

log(1/IC₅₀) = 0.7LogP - 0.2Molecular_Weight + 1.5*Dipole_Moment + C

Feature Selection: Often, thousands of descriptors can be calculated. To avoid overfitting and create a more interpretable model, algorithms are used to select the most relevant subset of descriptors that contribute significantly to the activity. nih.govnih.gov

The resulting model can then be used to predict the activity of new, unsynthesized compounds, allowing chemists to prioritize the synthesis of the most promising candidates. nih.govnih.gov

Application of Machine Learning in SAR Analysis

While traditional QSAR models like MLR are powerful, they often assume a linear relationship between descriptors and activity. However, biological systems are inherently complex and non-linear. Machine learning (ML) has emerged as a revolutionary tool in SAR analysis, capable of capturing these intricate relationships. researchgate.netnih.gov

Several ML algorithms are now routinely applied in QSAR modeling: researchgate.netresearchgate.net

Artificial Neural Networks (ANN): Inspired by the human brain, ANNs consist of interconnected nodes (neurons) in layers that can model highly complex, non-linear phenomena. ANNs have shown superior predictive performance compared to linear models in many QSAR studies. nih.govresearchgate.net

Support Vector Machines (SVM): SVMs are powerful for both classification (e.g., active vs. inactive) and regression problems. They work by finding an optimal hyperplane that best separates or fits the data points in a high-dimensional space.

Random Forest (RF): This is an ensemble method that builds a multitude of decision trees during training. The final prediction is the average (for regression) or mode (for classification) of the individual trees, which makes the model robust and less prone to overfitting. researchgate.net

The integration of ML into QSAR provides a more sophisticated framework for navigating complex chemical data, leading to more accurate predictive models. researchgate.netresearchgate.net

Table 2: Comparison of QSAR Modeling Techniques

| Technique | Type | Complexity | Key Advantage |

|---|---|---|---|

| Multiple Linear Regression (MLR) | Linear | Low | Simple to generate and interpret. nih.gov |

| Artificial Neural Network (ANN) | Non-linear | High | Excellent at modeling complex, non-linear relationships. nih.govresearchgate.net |

| Random Forest (RF) | Non-linear | Medium-High | Robust, handles high-dimensional data well, and resists overfitting. researchgate.net |

| Support Vector Machine (SVM) | Linear/Non-linear | Medium | Effective in high-dimensional spaces and versatile for classification and regression. nih.gov |

Validation and Interpretability of QSAR Models

A QSAR model's utility is entirely dependent on its reliability and predictive accuracy. Therefore, rigorous validation is a critical and mandatory step in the development process. researchgate.net Validation ensures that the model is not just a random correlation and can genuinely predict the activity of new compounds. researchgate.net

Key validation methods include:

Internal Validation: This assesses the robustness of the model using the training set data. The most common technique is cross-validation (e.g., leave-one-out or k-fold cross-validation), where the model is repeatedly built on subsets of the training data and tested on the remaining part. nih.govresearchgate.net A high cross-validated correlation coefficient (q²) indicates a robust model.

External Validation: This is the most crucial test of a model's predictive power. The model, built using only the training set, is used to predict the activities of the compounds in the independent test set (which was not used during model development). nih.govresearchgate.net A high predictive correlation coefficient (R²_pred) for the test set demonstrates the model's ability to generalize to new chemical entities. nih.gov

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is built. This process is repeated multiple times. If the original model is valid, the randomized models should have very low correlation coefficients, proving the original correlation was not due to chance. researchgate.net

Beyond prediction, understanding why a model makes a certain prediction (interpretability) is vital for rational drug design. By analyzing the model, researchers can identify which molecular descriptors have the most significant positive or negative impact on activity. nih.govnih.gov This information provides direct feedback to medicinal chemists, guiding them on which parts of the this compound scaffold to modify to enhance biological activity. Some modern software can even visualize these contributions directly on the molecule's structure, highlighting regions that increase or decrease the predicted property. youtube.com

Lack of Specific Research Data Hinders Detailed Computational Analysis of this compound

Extensive searches for molecular docking, ligand-target binding predictions, and molecular dynamics simulations of this compound have yielded no specific studies detailing its binding modes, affinities, or interactions with biological targets. Similarly, information regarding its use in virtual screening methodologies for novel ligand discovery or its conformational analysis and protein-ligand complex stability is absent from the public domain.

The lack of specific data prevents the creation of the requested detailed research findings and interactive data tables. Any attempt to generate such content would be speculative and would not adhere to the principles of scientific accuracy. Further research into this compound is required to provide the necessary data for a comprehensive computational analysis.

V. Computational and Theoretical Chemistry Applications

Molecular Dynamics (MD) Simulations

Solvent Effects and Hydration Shell Analysis

Theoretical Models for Solvation: Computational models like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS) are employed to predict thermodynamic properties of molecules in solution. mdpi.comnih.gov COSMO-RS combines quantum chemical calculations with statistical thermodynamics to determine the chemical potential of a molecule in a liquid, allowing for the prediction of solubility and activity coefficients. mdpi.comnih.gov Studies on the parent molecule, nicotinamide (B372718), have utilized COSMO-RS to analyze its solubility in various neat and binary solvent systems, including water, methanol, acetonitrile, and DMSO. mdpi.comnih.gov These studies revealed that nicotinamide's interactions are a complex interplay of self-association (dimerization) and specific interactions with solvent molecules. mdpi.comnih.gov For example, in mixtures of DMSO and water, a synergistic co-solvent effect is observed, significantly increasing nicotinamide's solubility compared to either pure solvent. mdpi.com

Hydration Shell and Influence of the Piperidine (B6355638) Moiety: For N-Piperidin-1-yl-nicotinamide, the presence of the aliphatic piperidine ring introduces a significant hydrophobic character compared to the simple amide group of nicotinamide. Molecular dynamics (MD) simulations are a key tool for analyzing the structure and dynamics of the hydration shell—the layer of water molecules immediately surrounding the solute.

These simulations would likely reveal:

Hydrophilic Interactions: The nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen of the amide group are expected to be primary sites for hydrogen bonding with water molecules.

Hydrophobic Hydration: The piperidine ring and the C-H bonds of the pyridine ring would be surrounded by a more ordered cage-like structure of water molecules, a phenomenon known as hydrophobic hydration.

Amphiphilic Nature: The molecule as a whole would exhibit an amphiphilic nature, with distinct regions of hydrophilic and hydrophobic interactions, leading to complex solvent structuring at the interface. Co-solvent simulations, using probes like isopropanol (B130326) or acetonitrile, could be used to map these different regions of binding affinity on the molecule's surface. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. mdpi.comresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. acs.orgnih.gov Common methods involve using functionals like B3LYP or WB97XD combined with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comacs.orgresearchgate.net

The electronic structure governs a molecule's stability, reactivity, and intermolecular interactions. Key descriptors are calculated to quantify these characteristics.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies electron-rich regions (negative potential, nucleophilic sites) and electron-poor regions (positive potential, electrophilic sites). researchgate.net For this compound, the most negative regions are expected around the pyridine nitrogen and the amide oxygen, indicating sites susceptible to electrophilic attack or hydrogen bond donation. The most positive regions would be near the amide and pyridine ring hydrogens.

Global Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be calculated. These values provide a quantitative measure of the molecule's resistance to change in its electron distribution. researchgate.net

The following table presents calculated reactivity descriptors for a related nicotinamide salt to illustrate the type of data obtained from quantum chemical calculations.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Nicotinamide–Oxalic Acid Salt | -7.35 | -1.52 | 5.83 | researchgate.net |

Quantum chemical calculations are instrumental in mapping the energetic landscape of chemical reactions. By calculating the Gibbs free energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. acs.orgnih.gov This profile provides critical insights into both the thermodynamics (is the reaction favorable?) and kinetics (how fast is the reaction?).

For this compound, several reaction pathways could be of interest:

Amide Bond Hydrolysis: A fundamental reaction for amides, leading to the formation of nicotinic acid and piperidine. Calculations would determine the activation energy for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon.

N-Protonation/Quaternization: The pyridine nitrogen is a basic site. Computational studies can model its protonation to form a pyridinium (B92312) salt or its reaction with alkylating agents. Studies on the related molecule isonicotinamide (B137802) have explored such transformations. acs.org

Metabolic Transformations: Computational models can predict likely sites of metabolic modification, such as oxidation on the piperidine or pyridine rings, by calculating the activation energies for reactions catalyzed by enzymes like Cytochrome P450.

These calculations help to predict the most likely reaction products and understand the mechanisms by which the compound might degrade or be metabolized.

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structural elucidation when compared with experimental results. acs.orggithub.iouncw.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard computational task, often performed using the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu The process involves optimizing the molecular geometry, performing a conformational search to identify low-energy conformers, calculating shielding tensors for each, and then determining a Boltzmann-weighted average of the chemical shifts. github.iouncw.edu For this compound, predictions would differentiate the distinct proton and carbon environments in the pyridine and piperidine rings.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. Nicotinamide itself has absorption maxima around 210 nm and 260 nm. The addition of the piperidine group is expected to cause slight shifts in these peaks, which can be predicted computationally.

The table below shows a comparison of experimental and calculated vibrational frequencies for nicotinamide, illustrating the accuracy of the predictive methods.

| Vibrational Mode (Nicotinamide) | Experimental FT-IR (cm-1) | Calculated FT-IR (cm-1) | Assignment | Reference |

|---|---|---|---|---|

| ν(C=O) | 1682 | 1681 | Amide C=O Stretch | researchgate.net |

| β(NH2) | 1621 | 1620 | Amide N-H Bend | researchgate.net |

| ν(Ring) | 1594 | 1592 | Pyridine Ring C=C/C=N Stretch | researchgate.net |

Vi. Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Spectroscopy is a fundamental tool for probing the molecular structure of "N-Piperidin-1-yl-nicotinamide." By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its atomic composition, connectivity, and the nature of its chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. In the context of "this compound," NMR is crucial for confirming the successful synthesis and for distinguishing between potential isomers.

¹H NMR spectroscopy allows for the identification and assignment of all proton signals within the molecule. For "this compound," the spectrum would exhibit distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The chemical shifts (δ) of the pyridine protons are typically found in the aromatic region (δ 7.0-9.0 ppm), while the piperidine protons appear in the aliphatic region (δ 1.5-4.0 ppm). The integration of these signals provides a ratio of the number of protons in each environment, and the coupling patterns (splitting of signals) reveal which protons are adjacent to one another, confirming the connectivity.

A key aspect of NMR in the study of amides like "this compound" is the potential for rotational isomers (rotamers) due to the partial double bond character of the C-N amide bond. nih.gov This restricted rotation can lead to the appearance of doubled signals in the NMR spectrum, particularly for the atoms near the amide bond. nih.gov Dynamic NMR studies, where spectra are acquired at different temperatures, can be used to study the energetics of this rotational barrier. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in "this compound" gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their electronic environment. For instance, the carbonyl carbon of the amide group is typically observed at a downfield chemical shift (around 160-180 ppm), while the sp²-hybridized carbons of the pyridine ring appear between 120-150 ppm, and the sp³-hybridized carbons of the piperidine ring are found in the upfield region (20-60 ppm). researchgate.net Two-dimensional NMR techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively correlate proton and carbon signals, providing unambiguous structural assignment. ipb.ptnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a representation of expected chemical shift ranges based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-2 | ~8.5-8.8 | ~150-155 |

| Pyridine H-4 | ~7.8-8.2 | ~135-140 |

| Pyridine H-5 | ~7.2-7.5 | ~120-125 |

| Pyridine H-6 | ~8.6-8.9 | ~148-152 |

| Piperidine H-2'/6' (axial & equatorial) | ~3.0-3.8 | ~45-55 |

| Piperidine H-3'/5' (axial & equatorial) | ~1.5-1.9 | ~23-28 |

| Piperidine H-4' (axial & equatorial) | ~1.5-1.9 | ~22-26 |

| Amide C=O | - | ~165-175 |

Mass Spectrometry (MS) for Reaction Monitoring and Purity Assessment

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the analysis of "this compound," MS is invaluable for confirming the molecular weight of the synthesized compound and assessing its purity. The molecular ion peak ([M]⁺) in the mass spectrum should correspond to the calculated molecular weight of the compound.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information. The molecule can break apart in predictable ways upon ionization, and the resulting fragment ions can be used to confirm the presence of the pyridine and piperidine moieties. For example, cleavage of the amide bond could result in fragment ions corresponding to the nicotinoyl group and the piperidine ring.

When coupled with a chromatographic separation technique such as liquid chromatography (LC-MS), it becomes a powerful tool for reaction monitoring. nih.govcam.ac.uk By analyzing samples from a reaction mixture over time, researchers can track the consumption of starting materials and the formation of "this compound," allowing for the optimization of reaction conditions. LC-MS can also be used to detect and identify any impurities or byproducts, which is crucial for assessing the purity of the final product. nih.govcam.ac.uk

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For "this compound," the IR spectrum would show characteristic absorption bands for the different functional groups. A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide group. The C-N stretching vibrations of the amide and the piperidine ring would appear in the 1200-1400 cm⁻¹ region. The aromatic C=C and C=N stretching vibrations of the pyridine ring typically give rise to several bands in the 1400-1600 cm⁻¹ range. researchgate.netresearchgate.net The C-H stretching vibrations of the aromatic pyridine ring are observed above 3000 cm⁻¹, while those of the aliphatic piperidine ring appear just below 3000 cm⁻¹. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in "this compound" contains a conjugated π-system, which will absorb UV light. The UV-Vis spectrum would be expected to show absorption maxima characteristic of the nicotinoyl chromophore. This technique can be used for quantitative analysis, as the absorbance is proportional to the concentration of the compound in solution, following the Beer-Lambert law.

Table 2: Characteristic Infrared Absorption Frequencies for this compound This table presents expected IR absorption ranges based on the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | C=O stretch | 1630-1680 |

| Pyridine Ring | C=C and C=N stretches | 1400-1600 |

| Amide | C-N stretch | 1200-1400 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch | 2850-3000 |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture. In the context of "this compound" research, these methods are primarily used to monitor the progress of its synthesis and to determine the purity of the isolated product.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Compound Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like "this compound." Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common mode of separation for such molecules. ijprt.orgnih.gov

During the synthesis of "this compound," HPLC can be used to monitor the reaction progress by separating the starting materials, intermediates, the desired product, and any byproducts. nih.gov By injecting small aliquots of the reaction mixture at different time points, the relative amounts of each component can be determined, allowing for the optimization of reaction time and conditions. nih.gov

Once the synthesis is complete and the product is isolated, HPLC is a critical tool for assessing its purity. A pure compound should ideally show a single, sharp peak in the chromatogram. The presence of other peaks indicates the presence of impurities. By integrating the areas of the peaks, the percentage purity of the compound can be calculated. A diode-array detector (DAD) can be used in conjunction with HPLC to obtain the UV spectrum of each peak, which can aid in the identification of the main product and any impurities. nih.gov

Gas Chromatography (GC) Applications in Volatile Precursor Analysis

While "this compound" itself is not typically volatile enough for direct analysis by Gas Chromatography (GC), this technique is highly valuable for the analysis of its more volatile precursors. For instance, if the synthesis involves starting materials like piperidine or nicotinoyl chloride, GC can be used to assess their purity before use. google.com

GC separates compounds based on their volatility and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS is particularly powerful as it provides both the retention time from the GC and the mass spectrum from the MS, allowing for confident identification of volatile compounds. oup.comresearchgate.net For example, the purity of piperidine, a key starting material, can be readily determined by GC-MS. google.comhmdb.ca Analysis of such precursors is crucial as their impurities could potentially carry through the synthesis and contaminate the final product.

X-ray Crystallography and Solid-State Characterization

The molecular structure of this compound is achiral. It does not possess any stereogenic centers, and therefore, its structure does not exist as a pair of enantiomers. Consequently, the determination of absolute configuration is not applicable to this compound. The chemical structure consists of a nicotinamide (B372718) moiety linked to a piperidine ring, with a trifluoromethylphenyl group attached to the piperidine. The planarity of the aromatic rings and the conformational flexibility of the piperidine ring are the key structural features, rather than chirality.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical and materials science. While specific polymorphism studies on this compound are not extensively reported in the literature, the potential for polymorphic behavior can be inferred from studies of its constituent moieties, namely nicotinamide and isonicotinamide (B137802).

Nicotinamide and isonicotinamide are known to be highly polymorphic. acs.orgresearchgate.netchemrxiv.orgscilit.comnih.gov For instance, nicotinamide has been reported to have at least nine solved single-crystal structures, with different polymorphic forms accessible through various crystallization techniques such as melt and solution crystallization. acs.orgchemrxiv.orgnih.gov Similarly, isonicotinamide also exhibits multiple polymorphic forms. researchgate.net

The structural complexity of this compound, with its bulky trifluoromethylphenyl and piperidine substituents, introduces additional conformational flexibility and potential for varied intermolecular interactions, including hydrogen bonding and van der Waals forces. These features suggest a high likelihood of polymorphism. The piperidine ring itself can adopt different conformations, such as chair and boat forms, which can influence the crystal packing. iucr.orgacs.orgnih.govresearchgate.netresearchgate.net

Crystal engineering principles could be applied to systematically explore the polymorphic landscape of this compound. By controlling crystallization conditions such as solvent, temperature, and pressure, it may be possible to isolate different crystalline forms with distinct physicochemical properties.

The therapeutic potential of this compound, also known as SRPIN340, stems from its inhibitory activity against Serine/Arginine-Rich Protein Kinases (SRPKs). nih.govnih.govplos.orgtocris.commedchemexpress.comrndsystems.compnas.orgnih.govselleckchem.comsigmaaldrich.com Elucidating the precise binding mode of SRPIN340 to its target kinases is crucial for understanding its mechanism of action and for the rational design of more potent and selective inhibitors.

A significant breakthrough in this area was the determination of the crystal structure of human SRPK1 in complex with SRPIN340 (PDB ID: 4WUA). rcsb.org This co-crystal structure provides a detailed snapshot of the inhibitor bound within the ATP-binding pocket of the kinase.

Key Features of the SRPK1/SRPIN340 Co-crystal Structure:

| Feature | Description |

| PDB ID | 4WUA rcsb.org |

| Resolution | 2.00 Å rcsb.org |

| Method | X-ray Diffraction rcsb.org |

| Binding Site | ATP-binding pocket of SRPK1 rcsb.orgnih.gov |

| Key Interactions | The inhibitor forms specific hydrogen bonds and hydrophobic interactions with key residues in the active site. nih.gov |

Computational modeling and molecular docking studies have further corroborated and expanded upon the insights from the co-crystal structure. nih.govnih.govnih.gov These studies have investigated the binding of SRPIN340 to both SRPK1 and SRPK2, revealing a high degree of similarity in the kinase domains of these two enzymes. nih.gov Molecular dynamics simulations have indicated a high stability for the SRPK2/SRPIN340 complex. nih.gov

The binding of SRPIN340 in the ATP-binding site is characterized by interactions with key amino acid residues. nih.gov The nicotinamide moiety occupies the adenine-binding region, while the piperidinyl-trifluoromethylphenyl group extends into a more hydrophobic pocket. These detailed structural insights are invaluable for structure-based drug design efforts aimed at optimizing the affinity and selectivity of SRPK inhibitors.

Vii. Future Directions and Emerging Research Avenues

Development of N-Piperidin-1-yl-nicotinamide as a Chemical Probe

A significant future direction is the development of this compound as a chemical probe. A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a cellular or organismal context. Should this compound or its analogs demonstrate high potency and selectivity for a particular biological target, they could become invaluable tools for biomedical research.

The development of such a probe would involve rigorous characterization to ensure its suitability. For instance, a compound developed as a covalent inhibitor for the protein menin was highlighted as a valuable probe for studying the menin-MLL interaction in leukemia. nih.gov This illustrates the potential for a well-characterized inhibitor to serve a dual role as a therapeutic lead and a research tool. The journey from a hit compound to a validated chemical probe for this compound would involve confirming its mechanism of action and ensuring it has a distinct effect, such as the downregulation of a specific protein, which could offer advantages in overcoming drug resistance. nih.gov

Table 1: Evaluation Criteria for Developing this compound as a Chemical Probe

| Criterion | Description | Research Objective for this compound |

| Potency | The concentration required to elicit a biological response. An ideal probe is potent, typically with an IC50 or EC50 in the nanomolar range. | Optimize the structure to achieve high potency against the intended target. |

| Selectivity | The ability to interact with the intended target over other proteins. This is crucial to ensure that observed effects are due to the target of interest. | Profile the compound against a panel of related and unrelated targets to confirm selectivity. |

| Mechanism of Action | A clear understanding of how the molecule interacts with its target (e.g., competitive, non-competitive, covalent). | Conduct biochemical and cellular assays to elucidate the precise mechanism of target engagement. |

| Cellular Activity | The ability to engage the target within a living cell and produce a measurable downstream effect. | Develop cell-based assays to confirm target engagement and quantify the functional consequences. |

| Defined Utility | A clear hypothesis and experimental plan for how the probe will be used to advance biological understanding. | Use the validated probe to investigate the role of its target in disease models or specific signaling pathways. |

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds and represents a fertile ground for the future development of this compound. nih.gov FBDD begins by screening libraries of small, low-molecular-weight molecules ("fragments") that, despite low affinity, tend to bind to targets very efficiently. nih.gov The piperidine (B6355638) scaffold is one of the most common heterocycles in FDA-approved pharmaceuticals, making it an extremely important building block in medicinal chemistry. arizona.edu Similarly, the nicotinamide (B372718) core is a recognized privileged structure in drug discovery.

Future FBDD campaigns could leverage the this compound structure by dissecting it into its core fragments: the piperidine ring and the nicotinamide headgroup. Research has focused on expanding the chemical space of piperidine-based fragments, particularly by creating more three-dimensional structures to improve screening outcomes. whiterose.ac.uk

A research endeavor focused on developing inhibitors for the Mcl-1 protein successfully used an FBDD approach starting with a 2-hydroxypyridine (B17775) core, a close relative of the nicotinamide structure. nih.gov By systematically growing the fragment and evaluating binding using metrics like ligand efficiency, researchers were able to develop a potent inhibitor. nih.gov This same workflow could be applied to this compound, using either the piperidine or nicotinamide moiety as the starting point for a fragment-growing campaign to discover novel inhibitors for various targets.

Table 2: Hypothetical FBDD Workflow for this compound Analogs

| Step | Action | Description | Rationale |

| 1. Fragment Screening | Screen a library of piperidine and pyridine-based fragments against a protein target. | Identify low-affinity, but high-efficiency, binders using biophysical methods (e.g., SPR, NMR). | The piperidine and nicotinamide scaffolds are proven pharmacophores. arizona.edu |

| 2. Hit Validation | Confirm binding and determine the binding mode of fragment hits. | Use X-ray crystallography or other structural biology techniques to visualize the fragment-protein interaction. | Structural information is critical for guiding the next step of fragment evolution. |

| 3. Fragment Growth/Linking | Synthesize new compounds by growing the fragment from a vector on the protein surface or linking two adjacent fragments. | Iteratively add chemical functionality to the core fragment to increase interactions and improve potency. | This process systematically explores the binding pocket to optimize affinity, guided by ligand efficiency metrics. nih.gov |

| 4. Lead Optimization | Refine the potent hits from the previous step to improve drug-like properties. | Modify the compound to enhance solubility, metabolic stability, and cell permeability while maintaining potency. | Transforms a potent binder into a viable drug candidate. |

Exploration of Novel Synthetic Pathways and Sustainable Chemistry

While classic synthetic routes to nicotinamides exist, future research will increasingly focus on developing novel, efficient, and sustainable pathways. mdpi.com Green chemistry principles are becoming central to pharmaceutical manufacturing to reduce waste, energy consumption, and the use of hazardous materials. researchgate.net

One promising area is the use of biocatalysis. Research has demonstrated a green and concise synthesis of nicotinamide derivatives using an immobilized enzyme, Novozym® 435, in a continuous-flow microreactor. nih.govrsc.org This method led to high product yields (81.6–88.5%) with substantially shorter reaction times (35 minutes) compared to traditional batch processes (24 hours). nih.gov Applying such a biocatalytic, continuous-flow process to the synthesis of this compound could offer significant advantages in terms of efficiency and environmental impact.

Another avenue is the development of one-pot multicomponent reactions (MCRs). A three-component reaction has been reported for accessing a library of structurally diverse nicotinamides in a single synthetic operation, forming multiple chemical bonds simultaneously. researchgate.net Adapting MCR strategies for this compound could dramatically streamline the synthesis of analog libraries for structure-activity relationship (SAR) studies. Modern metal-catalyzed cyclization and amination reactions also offer new ways to construct the core piperidine ring system efficiently. nih.gov

Table 3: Comparison of Batch vs. Continuous-Flow Synthesis for Nicotinamide Derivatives

| Parameter | Conventional Batch Process | Continuous-Flow Microreactor | Advantage of Continuous-Flow |

| Catalyst | Various chemical catalysts | Novozym® 435 (Immobilized Lipase) | Reusable, mild conditions, high selectivity. nih.gov |

| Reaction Time | 24 hours | 35 minutes | Drastic reduction in process time. nih.gov |

| Product Yield | Variable | 81.6% - 88.5% | Significant increase in product yield. nih.gov |

| Solvent | Often uses traditional organic solvents | tert-amyl alcohol (environmentally friendly) | Reduced environmental impact. nih.gov |

| Process Control | Limited control over heat/mass transfer | Enhanced heat and mass transfer | Improved safety and consistency. researchgate.net |

| Sustainability | Higher energy consumption, more waste | Reduced solvent waste and energy use | Aligns with green chemistry principles. researchgate.net |

Advanced Computational Methodologies for Predictive Modeling and Design